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Introduction
Glutaminase C (GAC) is a mitochondrial enzyme that plays a pivotal role in cancer cell

metabolism by catalyzing the conversion of glutamine to glutamate.[1][2] This process, known

as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid

(TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the

antioxidant glutathione.[3][4] Many tumor types exhibit a strong dependence on glutamine for

their growth and survival, a phenomenon often referred to as "glutamine addiction".[1][5]

Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of GAC.[2][6] By

binding to a site distinct from the active site, it effectively blocks the enzyme's catalytic activity,

leading to a reduction in cancer cell proliferation.[6][7] Due to its targeted mechanism of action,

Glutaminase C-IN-1 and other GAC inhibitors like CB-839 (Telaglenastat) have emerged as

promising therapeutic agents. However, cancer cells can develop resistance to single-agent

therapies by activating compensatory metabolic pathways.[3][8] This has led to the exploration

of combination therapies, where GAC inhibitors are used in conjunction with other drugs to

create a synergistic anti-tumor effect.[3][9]

These application notes provide a comprehensive overview of the use of Glutaminase C-IN-1
and other GAC inhibitors in combination with various classes of anti-cancer drugs, supported

by data from preclinical and clinical studies. Detailed experimental protocols and signaling
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pathway diagrams are included to guide researchers in designing and executing their own

investigations.

Combination Therapy Strategies
The primary rationale for combining Glutaminase C-IN-1 with other drugs is to induce synthetic

lethality by co-targeting pathways essential for cancer cell survival and proliferation. Key

combination strategies include:

mTOR Inhibitors (e.g., Everolimus): The mTOR pathway is a central regulator of cell growth

and metabolism, including glucose utilization.[10][11] Many cancers exhibit hyperactivation

of the mTOR pathway.[12] Combining a GAC inhibitor with an mTOR inhibitor can

simultaneously block two major nutrient utilization pathways (glutaminolysis and glycolysis),

leading to a more potent anti-tumor effect.[13][14][15] Preclinical studies have shown that

this combination can lead to synergistic growth inhibition in various cancer models, including

renal cell carcinoma (RCC) and glioblastoma.[8][10][16]

Tyrosine Kinase Inhibitors (TKIs) (e.g., Cabozantinib): TKIs target receptor tyrosine kinases

that are often dysregulated in cancer and are involved in cell proliferation, angiogenesis, and

metastasis. Cabozantinib, for instance, inhibits VEGFR, MET, and AXL.[14] The combination

of a GAC inhibitor with a TKI like cabozantinib has shown promise in treating metastatic

renal cell carcinoma.[5][8] The FDA has granted Fast Track designation for the combination

of CB-839 and cabozantinib for this indication.[5]

Chemotherapeutic Agents (e.g., Paclitaxel): Standard chemotherapies like paclitaxel work by

disrupting cell division. Some studies have shown that cancer cells can upregulate glutamine

metabolism to counteract the stress induced by chemotherapy.[17] Combining a GAC

inhibitor with paclitaxel can sensitize cancer cells to the cytotoxic effects of the

chemotherapeutic agent, potentially overcoming drug resistance.[17][18] This has been

observed in models of triple-negative breast cancer and ovarian cancer.[17][18]

Other Metabolic Inhibitors (e.g., ASCT2 inhibitors): Targeting glutamine metabolism at

multiple points can also be an effective strategy. Combining a GAC inhibitor with an inhibitor

of the glutamine transporter ASCT2 (e.g., V-9302) can lead to a more complete shutdown of

glutamine utilization, resulting in increased reactive oxygen species (ROS) and apoptosis in

cancer cells.[19]
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Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the efficacy

of GAC inhibitors alone and in combination with other drugs.

Table 1: In Vitro Efficacy of GAC Inhibitors in Combination Therapies

Cancer
Type

Cell Line

GAC
Inhibitor &
Concentrati
on

Combinatio
n Drug &
Concentrati
on

Effect Reference

Renal Cell

Carcinoma
ACHN

CB-839

(18.8-300

nmol/L)

Everolimus

(1.6-100

nmol/L)

Synergistic

reduction in

cell survival

[8]

Renal Cell

Carcinoma
SN12

CB-839 (1

µmol/L)
-

IC50 of 740

nmol/L
[20]

Renal Cell

Carcinoma
786-O

CB-839 (1

µmol/L)
-

IC50 of 970

nmol/L
[20]

Ovarian

Cancer
HEY

Compound

968
-

IC50 of 8.9 ±

1.1 µM
[17]

Ovarian

Cancer
SKOV3

Compound

968
-

IC50 of 29.1

± 4.1 µM
[17]

Ovarian

Cancer
IGROV-1

Compound

968
-

IC50 of 3.5 ±

1.15 µM
[17]

Chronic

Lymphocytic

Leukemia

HG-3 CB-839 -
IC50 of 0.41

µM
[21]

Chronic

Lymphocytic

Leukemia

MEC-1 CB-839 -
IC50 of 66.2

µM
[21]

Table 2: In Vivo Efficacy of GAC Inhibitors in Combination Therapies
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Cancer
Type

Model
GAC
Inhibitor &
Dosage

Combinatio
n Drug &
Dosage

Effect Reference

Renal Cell

Carcinoma

Caki-1

Xenografts
CB-839 Everolimus

85% Tumor

Growth

Inhibition

(TGI)

[8]

Renal Cell

Carcinoma

Caki-1

Xenografts
CB-839 alone - 51% TGI [8]

Renal Cell

Carcinoma

Caki-1

Xenografts

Everolimus

alone
- 52% TGI [8]

Triple-

Negative

Breast

Cancer

Patient-

Derived

Xenograft

CB-839

(200mg/kg,

twice daily)

-

61% tumor

growth

suppression

[8]

Liver Cancer

SNU398 &

MHCC97H

Xenografts

CB-839 V-9302

Strong

growth

inhibition

[19]

Glioblastoma
Mouse

Xenograft

Compound

968

mTOR

inhibitor

Synergistic

tumor cell

death

[10]

Ovarian

Cancer
Xenograft

Compound

968
Paclitaxel

Increased

sensitivity to

paclitaxel

[17]

Fibrosarcoma Mouse Model

Glutaminase

C-IN-1 (200 µ

g/mouse , i.p.

daily for 12

days)

-

~50%

reduction in

tumor size

[6]
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Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of GAC inhibitors on cancer cell

proliferation.[17]

Cell Seeding: Seed cancer cells (e.g., HEY, SKOV3, IGROV-1 ovarian cancer cells) in 96-

well plates at a density of 5,000 cells/well in DMEM/F12 medium containing 2.5 mM L-

Glutamine.

Drug Treatment: After 24 hours, treat the cells with varying concentrations of Glutaminase
C-IN-1 (e.g., 0, 2, 5, 10, 25, 50 µM) or in combination with another drug (e.g., paclitaxel).

Incubation: Incubate the cells for the desired period (e.g., 5 days).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 values.

Western Blot Analysis
This protocol is used to assess the expression levels of proteins involved in glutaminolysis and

related signaling pathways.[17][19]

Cell Lysis: Treat cells with the desired drugs for the specified time, then lyse the cells in RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-

polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., GAC, KGA, phospho-mTOR, c-Myc) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GAC

inhibitors in animal models.[8][18][19]

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Caki-1 cells) into the

flank of immunodeficient mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

Randomization and Treatment: Randomize the mice into different treatment groups: vehicle

control, GAC inhibitor alone, combination drug alone, and the combination of both drugs.

Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for CB-

839, intraperitoneal injection for Compound 968) and schedule (e.g., daily or twice daily).

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using

calipers (Volume = 0.5 x length x width²).

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight measurement, immunohistochemistry).

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control.
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Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Glutaminase C signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Glutaminase C-IN-1
in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671598#using-glutaminase-c-in-1-in-combination-
with-other-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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